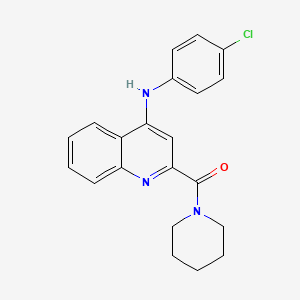![molecular formula C19H19N3O4S B2399190 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide CAS No. 895805-65-9](/img/structure/B2399190.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their antibacterial properties. This compound features a pyridazine ring, a phenyl group, and a methoxybenzenesulfonamide moiety, making it a complex and multifunctional molecule. The presence of the pyridazine ring is particularly noteworthy as it is a privileged structure in medicinal chemistry due to its wide range of biological activities .
Preparation Methods
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a diketone to form the pyridazine core. The ethoxy group is then introduced via an alkylation reaction. The phenyl group is attached through a Suzuki coupling reaction, and the methoxybenzenesulfonamide moiety is introduced via sulfonation and subsequent amide formation .
Industrial production methods often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various derivatives of the original compound, which may have different biological activities or chemical properties .
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an antibacterial agent, given its sulfonamide structure. It is also investigated for its effects on various biological pathways and targets.
Medicine: Research is ongoing into its potential use as a therapeutic agent for conditions such as bacterial infections, inflammation, and cancer.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide involves its interaction with bacterial enzymes, particularly those involved in folate synthesis. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect of the compound, making it effective against a wide range of bacterial pathogens.
Comparison with Similar Compounds
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: Another sulfonamide antibiotic that also inhibits dihydropteroate synthase but has a different structure and spectrum of activity.
Sulfasalazine: Used primarily for its anti-inflammatory properties in conditions like rheumatoid arthritis and ulcerative colitis.
Sulfadiazine: Known for its use in treating toxoplasmosis and other infections.
The uniqueness of this compound lies in its specific structural features, such as the ethoxypyridazine and methoxybenzenesulfonamide moieties, which may confer unique biological activities and chemical properties .
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-26-19-12-11-18(20-21-19)14-5-4-6-15(13-14)22-27(23,24)17-9-7-16(25-2)8-10-17/h4-13,22H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBSEWREOVPLGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea](/img/structure/B2399110.png)

![N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2399117.png)

![3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2399120.png)
![(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2399122.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2399123.png)
![2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2399125.png)

![N-(5-fluoro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2399128.png)

![N-[1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylmethyl]-7,7-dimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B2399130.png)
